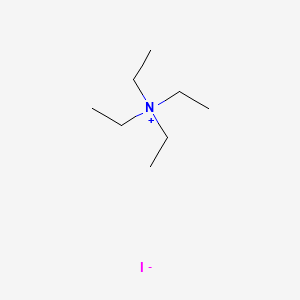

Tetraethylammoniumiodid

Übersicht

Beschreibung

Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C₈H₂₀N⁺I⁻ . It is known for its use as a source of tetraethylammonium ions in pharmacological and physiological studies. Additionally, it is utilized in organic chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Tetraethylammonium iodide has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Tetraethylammonium iodide is known to interact with several targets in the body. It primarily blocks autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.

Mode of Action

Tetraethylammonium iodide acts by blocking the aforementioned targets. By inhibiting these channels and receptors, it interferes with the normal flow of ions across the cell membrane, disrupting the electrical signals that are essential for normal cell function . This disruption can lead to various physiological effects, depending on the specific cells and tissues involved.

Biochemical Pathways

The exact biochemical pathways affected by tetraethylammonium iodide are still under investigationneurotransmission and muscle contraction . By blocking ion channels and receptors, it can disrupt the normal flow of signals along nerves and the contraction of muscles .

Result of Action

The primary result of tetraethylammonium iodide’s action is the disruption of normal cell signaling and function due to its blocking of specific ion channels and receptors . This can lead to a variety of effects, depending on the specific cells and tissues involved. For example, it was thought to be a potential therapeutic vasodilator due to its inhibitory actions at the autonomic ganglia .

Action Environment

The action of tetraethylammonium iodide can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH and temperature of its environment . Additionally, its effectiveness as a phase-transfer catalyst in organic synthesis suggests that it can interact with both aqueous and organic phases .

Biochemische Analyse

Biochemical Properties

Tetraethylammonium iodide plays a crucial role in biochemical reactions, particularly as a blocker of potassium channels. It interacts with various enzymes, proteins, and other biomolecules. For instance, tetraethylammonium iodide is known to inhibit calcium- and voltage-activated potassium channels, as well as nicotinic acetylcholine receptors . These interactions are essential for understanding its pharmacological effects and potential therapeutic applications.

Cellular Effects

Tetraethylammonium iodide affects various types of cells and cellular processes. It influences cell function by blocking autonomic ganglia and neuromuscular junctions . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, tetraethylammonium iodide has been shown to alter the activity of potassium channels, which are critical for maintaining cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of tetraethylammonium iodide involves its binding interactions with biomolecules. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to block potassium channels is particularly significant, as it affects various physiological processes.

Dosage Effects in Animal Models

The effects of tetraethylammonium iodide vary with different dosages in animal models. At lower doses, it can effectively block potassium channels without causing significant adverse effects. At higher doses, tetraethylammonium iodide can lead to toxic effects such as respiratory paralysis and circulatory collapse . Understanding the dosage effects is crucial for its potential therapeutic applications and safety.

Metabolic Pathways

Tetraethylammonium iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of tetraethylammonium iodide within cells and tissues are critical for its activity and function. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

Tetraethylammonium iodide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for its pharmacological effects and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction typically involves mixing triethylamine with ethyl iodide under controlled conditions to produce tetraethylammonium iodide .

Industrial Production Methods: While tetraethylammonium iodide is commercially available, its industrial production follows the same synthetic route as the laboratory preparation, ensuring high purity and consistency .

Types of Reactions:

Substitution Reactions: Tetraethylammonium iodide can undergo substitution reactions, such as the formation of (Z)-diiodoalkenes by treating alkynes with iodine monochloride in the presence of tetraethylammonium iodide.

Hydroxyethylation: It can facilitate the attachment of hydroxyethyl groups to carboxylic acids and certain heterocycles bearing an acidic N-H group.

Phase-Transfer Catalysis: It acts as a phase-transfer catalyst in various alkylation reactions, including the geminal di-alkylation of fluorene and N-alkylation of aniline and carbazole.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used in the stereoselective formation of diiodoalkenes.

Ethylene Carbonate: Utilized in hydroxyethylation reactions.

Aqueous Sodium Hydroxide and Alkyl Halides: Employed in phase-transfer catalysis.

Major Products:

(Z)-Diiodoalkenes: Formed from the reaction with alkynes.

2-Hydroxyethyl Benzoate: Produced from the hydroxyethylation of benzoic acid.

Vergleich Mit ähnlichen Verbindungen

- Tetraethylammonium Bromide

- Tetraethylammonium Chloride

Comparison: Tetraethylammonium iodide shares similar properties with its bromide and chloride counterparts, such as being a source of tetraethylammonium ions. its unique iodide ion may confer different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Eigenschaften

IUPAC Name |

tetraethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVBXCNGCBBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883217 | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68-05-3 | |

| Record name | Tetraethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraethylammonium iodide?

A1: Tetraethylammonium iodide has the molecular formula C8H20IN and a molecular weight of 257.15 g/mol. While this specific information isn't directly stated in the provided abstracts, it is fundamental chemical knowledge.

Q2: Is there any spectroscopic data available for TEAI?

A2: Yes, several studies employ spectroscopic techniques to investigate TEAI. For instance, UV-Vis spectrophotometry was used to study TEAI solutions in acetonitrile [], analyzing its interactions with iodine and iodine chloride. Additionally, electron spin resonance (ESR) was used to study gamma-irradiated TEAI at low temperatures [].

Q3: In what solvents is TEAI typically soluble?

A3: TEAI demonstrates solubility in various solvents, including water, methanol, acetonitrile, acetone, and dimethylformamide. Studies explore its conductance in several solvent systems, such as methanol-acetonitrile and methanol-water mixtures [], as well as ethylene carbonate-acetone mixtures [].

Q4: How does the ionic strength of the solution affect the properties of TEAI?

A4: Ionic strength significantly influences TEAI's behavior. For example, protonation constants of phytic acid were found to be significantly lower in sodium chloride solutions compared to TEAI solutions due to strong interactions between phytate and sodium cations [].

Q5: Can TEAI act as a catalyst?

A5: Yes, TEAI acts as a phase-transfer catalyst in various reactions. For instance, it facilitates the synthesis of 2-hydroxyethyl esters from ethylene carbonate and carboxylic acids []. It also catalyzes the Wittig-Horner reaction between functionalized polysulfones, introducing double bonds and enabling crosslinking [].

Q6: What is the role of TEAI in Stille coupling reactions?

A6: TEAI acts as a phase-transfer agent in Stille coupling reactions conducted in water, facilitating the reaction between aryl halides and organostannanes [].

Q7: How does TEAI influence the activity of acetylcholinesterase?

A7: TEAI exhibits a complex interaction with acetylcholinesterase. While it can noncompetitively increase the maximum velocity of acetylcholine hydrolysis [], likely by accelerating deacetylation, its impact varies with alkyl chain length. Tetramethylammonium iodide acts as a competitive inhibitor, while tetra-n-propylammonium iodide might block deacetylation [, ].

Q8: Has computational chemistry been used to study TEAI?

A8: While the provided abstracts don't explicitly mention computational studies on TEAI itself, they highlight the application of computational methods like DFT calculations to analyze related compounds and reactions. For example, DFT computations were used to estimate the configuration of tricyclic products obtained from Diels-Alder reactions with a metathesis product [].

Q9: Are there studies on the dissolution and solubility of TEAI?

A9: Studies investigate the conductance of TEAI in various solvents and solvent mixtures [, , ], providing insights into its dissolution and solubility behavior. Factors like solvent polarity and ionic interactions contribute to its solubility characteristics.

Q10: What analytical methods are commonly used to study TEAI?

A10: Various analytical techniques are employed to characterize and quantify TEAI and study its interactions. These include:

- Potentiometry: Used to study the protonation of compounds in TEAI solutions by measuring the potential difference using ion-selective electrodes [].

- Conductometry: Employed to determine the conductivity of TEAI solutions in various solvents, providing insights into ion-pair and triple-ion formation [, , ].

- UV-Vis spectrophotometry: Used to study the formation of iodine complexes in TEAI solutions and their dependence on solvent properties [, ].

- Nuclear magnetic resonance (NMR): Applied to analyze the structure of compounds synthesized using TEAI as a catalyst, including 1H, 13C, and 31P NMR [].

- Electron Spin Resonance (ESR): Used to study the radicals formed upon gamma-irradiation of TEAI at low temperatures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

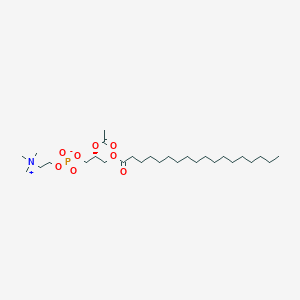

![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)

![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)

![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)

![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)